

Application Notes and Protocols for ML230 in BCRP Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) efflux transporter. It is located in various tissues, including the intestine, liver, kidney, and the blood-brain barrier[1][2][3]. BCRP plays a significant role in limiting the absorption and distribution of its substrate drugs and protecting tissues from xenobiotics[3][4]. However, its overexpression in cancer cells can lead to multidrug resistance, a major obstacle in chemotherapy[4][5]. Consequently, the inhibition of BCRP is a key area of research in drug development to overcome resistance and to understand potential drug-drug interactions (DDIs) [2][6][7][8].

ML230 is a potent and selective inhibitor of BCRP[9]. These application notes provide detailed protocols for utilizing **ML230** in BCRP inhibition assays, enabling researchers to accurately determine the inhibitory potential of test compounds.

ML230: A Selective BCRP Inhibitor

ML230 is characterized by its high selectivity for BCRP over other ABC transporters like P-glycoprotein (P-gp/ABCB1). This specificity is crucial for delineating the specific contribution of BCRP to drug transport and resistance.



Compound	Target	IC50 / EC50	Selectivity
ML230	ABCG2 (BCRP)	0.13 μM (EC50)	36-fold selective for ABCG2 over ABCB1[9]
(S)-ML753286	BCRP	0.6 μM (IC50)	A potent BCRP inhibitor[9]
Ko143	BCRP	~26 nM (EC90)	A potent and selective BCRP inhibitor[9]
Elacridar	BCRP & P-gp	-	A prototypical dual BCRP/P-gp inhibitor[9]

Experimental Protocols

Two primary in vitro methods are widely used to assess BCRP inhibition: cell-based assays using polarized monolayers and membrane vesicle assays.

Protocol 1: Cell-Based BCRP Inhibition Assay Using Polarized Cell Monolayers

This protocol utilizes cell lines that overexpress BCRP, such as Madin-Darby canine kidney cells transfected with BCRP (MDCKII-BCRP) or Caco-2 cells, which endogenously express BCRP[1][2][10]. The assay measures the transport of a BCRP probe substrate across a polarized cell monolayer in the presence and absence of **ML230** (as a control) or a test compound.

Materials:

- BCRP-overexpressing cells (e.g., MDCKII-BCRP) or Caco-2 cells
- Transwell inserts (e.g., 24-well format)
- BCRP probe substrate (select one):



- Fluorescent: Hoechst 33342, Pheophorbide A[11][12][13]
- Non-fluorescent: Prazosin, [3H]-Estrone-3-sulfate[1][2][11][14]
- ML230
- Test compound
- · Hank's Balanced Salt Solution (HBSS) or other suitable buffer
- Scintillation fluid (for radiolabeled substrates)
- Fluorescence plate reader or LC-MS/MS for detection

Procedure:

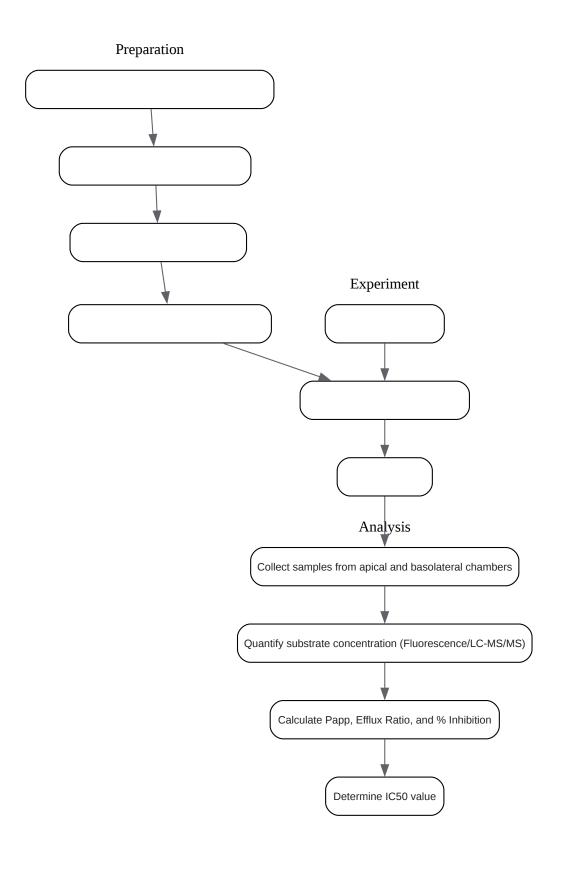
- Cell Seeding: Seed the BCRP-expressing cells onto the Transwell inserts and culture until a confluent monolayer is formed, typically for 3-5 days for MDCKII-BCRP or 21 days for Caco-2 cells.
- Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by evaluating the transport of a paracellular marker like Lucifer yellow.
- Preparation of Solutions:
 - Prepare stock solutions of ML230 and the test compound in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of the BCRP probe substrate and the inhibitors (ML230 and test compound) in HBSS. It is recommended to test a range of inhibitor concentrations to determine the IC50.
- Transport Experiment:
 - Wash the cell monolayers with pre-warmed HBSS.



- Add the probe substrate and the inhibitor (or vehicle control) to the apical (A) or basolateral (B) chamber. To measure efflux, the substrate is typically added to the basolateral side.
- Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
- Sample Collection and Analysis:
 - At the end of the incubation, collect samples from both the apical and basolateral chambers.
 - Analyze the concentration of the probe substrate using an appropriate detection method:
 - Fluorescent substrates: Measure fluorescence intensity.
 - Radiolabeled substrates: Perform liquid scintillation counting.
 - Non-fluorescent substrates: Use LC-MS/MS for quantification.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (Ato-B) and basolateral-to-apical (B-to-A) directions.
 - Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
 - Calculate the percent inhibition of BCRP-mediated transport by the test compound at each concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the concentration-response data to a suitable model.

Experimental Workflow for Cell-Based BCRP Inhibition Assay





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Caption: Workflow for a cell-based BCRP inhibition assay.



Protocol 2: BCRP Inhibition Assay Using Inside-Out Membrane Vesicles

This method uses membrane vesicles prepared from cells overexpressing BCRP, where the ATP-binding site is oriented outwards[6][14]. This allows for the direct measurement of ATP-dependent transport of a substrate into the vesicles.

Materials:

- Inside-out membrane vesicles from BCRP-expressing cells (e.g., HEK293-BCRP)
- BCRP probe substrate (e.g., [3H]-Estrone-3-sulfate)
- ML230
- Test compound
- ATP and AMP (as a negative control)
- Vesicle transport buffer
- 96-well filter plates
- Scintillation fluid
- Liquid scintillation counter or LC-MS/MS

Procedure:

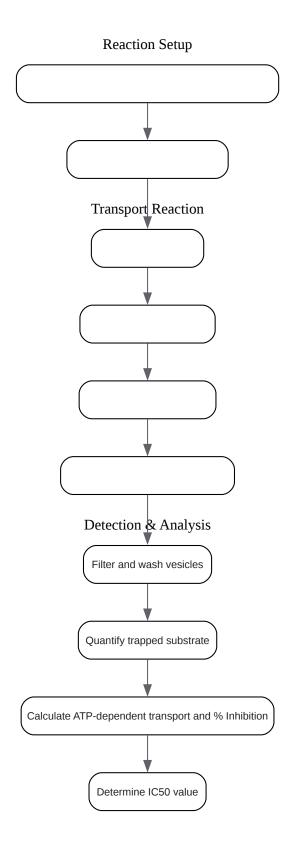
- Preparation of Reaction Mixtures:
 - In a 96-well plate, prepare reaction mixtures containing the BCRP membrane vesicles, the probe substrate, and a range of concentrations of the test compound or ML230.
 - Prepare parallel reactions with AMP instead of ATP to determine non-specific binding and ATP-independent transport.
- Initiation of Transport:



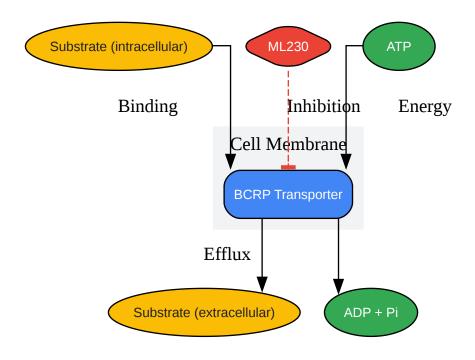
- Pre-incubate the mixtures at 37°C for a short period (e.g., 5-15 minutes)[6].
- Initiate the transport reaction by adding ATP.
- Termination of Transport:
 - After a brief incubation (e.g., 1-5 minutes), stop the reaction by adding ice-cold wash buffer.
- · Vesicle Collection and Washing:
 - Rapidly filter the reaction mixture through the filter plate to trap the vesicles.
 - Wash the vesicles multiple times with ice-cold buffer to remove the unbound substrate.
- Quantification:
 - After drying the filters, add scintillation fluid to each well.
 - Quantify the amount of substrate trapped in the vesicles using a liquid scintillation counter.
 Alternatively, the substrate can be eluted and quantified by LC-MS/MS.
- Data Analysis:
 - Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMPcontaining wells from that in the ATP-containing wells[15].
 - Determine the percent inhibition of ATP-dependent transport by the test compound at each concentration.
 - Calculate the IC50 value by fitting the concentration-response data.

Experimental Workflow for Vesicle-Based BCRP Inhibition Assay









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